Eleclazine (GS-6615) is a novel, potent, and selective inhibitor of the late sodium current (INa,L). [] It is currently under investigation in clinical trials for potential therapeutic applications in various cardiovascular conditions. [, , , ] Eleclazine's role in scientific research primarily revolves around its ability to modulate cardiac electrophysiology by selectively targeting INa,L.
Eleclazine is a novel compound primarily investigated for its potential therapeutic applications, particularly in the field of cardiology and neurology. It is classified as an antiarrhythmic agent and has garnered attention due to its unique mechanism of action and potential benefits in managing cardiac arrhythmias. Eleclazine is synthesized through various chemical methods, leading to a compound that exhibits significant biological activity.
The compound was first identified in research aimed at developing new antiarrhythmic drugs that could offer improved efficacy and safety profiles compared to existing medications. Its development has been supported by both academic and pharmaceutical research initiatives, focusing on its pharmacological properties and therapeutic potential.
Eleclazine is classified as a member of the class of compounds known as antiarrhythmics, which are used to treat irregular heartbeats. Within this classification, it is further categorized based on its specific action on ion channels involved in cardiac excitability.
The synthesis of Eleclazine involves several key steps that utilize various chemical reactions. The primary methods reported include:
The synthesis process may utilize starting materials such as aromatic amines and ketones, which undergo multi-step reactions involving catalysts, solvents, and temperature controls to yield Eleclazine. Reaction conditions such as pH, temperature, and reaction time are optimized to maximize yield and purity.
The molecular structure of Eleclazine can be represented by its chemical formula, which includes a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its biological activity.
Eleclazine participates in various chemical reactions that can be categorized into:
The reactivity of Eleclazine is influenced by its electronic structure, which dictates how it interacts with other molecules. The presence of electron-donating or withdrawing groups can significantly affect its reactivity profile.
Eleclazine exerts its pharmacological effects primarily through modulation of ion channels in cardiac tissues. It is believed to interact with sodium channels, leading to a stabilization of the cardiac membrane potential and reduction in excitability.
Research indicates that Eleclazine may prolong the refractory period in cardiac tissues, thereby reducing the likelihood of arrhythmias. This mechanism is supported by electrophysiological studies demonstrating its effects on action potentials in cardiac cells.
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structural integrity.
Eleclazine has several promising applications in scientific research:
The late sodium current (INaL) represents a persistent influx of sodium ions during the plateau phase (Phase 2) of the cardiac action potential. Unlike the transient peak INa responsible for depolarization, INaL magnitude is minimal (≤0.1% of peak INa) under physiological conditions but pathologically augmented in conditions like Long QT Syndrome Type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and heart failure. Enhanced INaL disrupts cellular electrophysiology by:
Pharmacological inhibition of INaL aims to rectify these abnormalities without impairing peak INa, crucial for maintaining cardiac conduction velocity and avoiding QRS widening. Eleclazine (C₂₁H₁₆F₃N₃O₃; CAS 1443211-72-0) emerged as a selective INaL inhibitor with an 84-fold higher potency for INaL versus peak INa, distinguishing it from non-selective antiarrhythmics like flecainide [4] [5].
The quest for selective INaL inhibitors evolved from recognizing the limitations of early sodium channel blockers:
Table 1: Evolution of Selective INaL Inhibitors | ||
---|---|---|
Compound | Key Properties | Clinical Limitations |
Ranolazine | INaL inhibitor (20-30% at clinical doses); weak IKr blocker | QT prolongation; modest INaL efficacy |
GS-458967 | Potent INaL inhibitor (IC₅₀ ≈150 nM) | Poor therapeutic index; high brain penetrance |
F15845 | Steady-state INaL inhibition | Limited clinical development |
Eleclazine (GS-6615) | INaL IC₅₀ ≈0.6 μM; 84-fold selectivity over peak INa | Development discontinued (2016) |
Ranolazine demonstrated proof-of-concept for INaL inhibition but lacked selectivity due to IKr blockade. Eleclazine was engineered to overcome this via:
Eleclazine inhibits Naᴠ1.5 channels through state-dependent binding:
Eleclazine showed therapeutic potential across three arrhythmogenic conditions:
Long QT Syndrome Type 3 (LQT3)
Hypertrophic Cardiomyopathy (HCM)
Ventricular Arrhythmias
Table 2: Key Clinical Trials of Eleclazine | |||
---|---|---|---|
Trial Identifier | Condition | Phase | Outcome |
NCT01849003 | LQT3 | Phase 1 | QTc shortening |
NCT02414035 | Ventricular Arrhythmias | Phase 3 | Terminated (no ICD shock reduction) |
NCT02291237 (LIBERTY-HCM) | HCM | Phase 2 | Terminated (futility) |
NCT02162732 | Ventricular Arrhythmias | Phase 2 | Completed |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7